Dibenzo[b,d]furan-2-ylmethanamine
Overview
Description
Dibenzofuran-2-ylmethanamine, also known as DBFMA , is a heterocyclic compound with a benzofuran ring as its core structure. It is part of the broader class of benzofuran derivatives. These compounds are widely distributed in nature and have attracted significant attention due to their diverse pharmacological activities and potential applications as drugs .
2.
Synthesis Analysis
The synthesis of dibenzofuran-2-ylmethanamine involves constructing the benzofuran ring. Recent advances have led to novel methods for creating this ring system. For instance, a unique free radical cyclization cascade has been employed to construct complex polycyclic benzofuran compounds. Additionally, proton quantum tunneling has facilitated the formation of benzofuran rings with fewer side reactions and high yields .
3.
Molecular Structure Analysis
The molecular structure of DBFMA consists of a benzofuran ring fused to an amino group (methanamine). The specific arrangement of atoms within the ring influences its biological activity and potential drug properties. Further studies on the relationship between the structure and bioactivity are essential .
4.
Chemical Reactions Analysis
DBFMA can participate in various chemical reactions due to its functional groups. These reactions may involve modifications of the benzofuran ring, such as substitution, cyclization, or oxidation. Understanding these reactions is crucial for designing synthetic routes and optimizing drug candidates .
5.
Mechanism of Action
Properties
IUPAC Name |
dibenzofuran-2-ylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7H,8,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYOVMXQRWIDBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.